Bisbutiamine
Overview
Description
Bisbutiamine is a molecule with the molecular formula C32H46N8O6S2 . It is a relatively unknown molecule with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of Bisbutiamine can be analyzed using various techniques . These techniques can provide insights into the molecular complementarity, stability, and other structural aspects of Bisbutiamine.
Physical And Chemical Properties Analysis
The physical and chemical properties of Bisbutiamine can be analyzed using various techniques . These properties include molecular weight, solubility, stability, and other relevant characteristics.
Scientific Research Applications
Neuroprotection and Neurodegenerative Diseases :
- Bisbutiamine has been studied for its neuroprotective properties. For example, Kang et al. (2010) demonstrated that bisbutiamine could attenuate apoptotic cell death in neuronal cells under conditions of trophic factor deprivation, suggesting its potential use in neurodegenerative diseases (Kang, A. S. A. Abdul Majid, et al., 2010).
Cognitive Enhancement and Mental Health :
- There is some evidence that bisbutiamine may have nootropic (cognitive-enhancing) effects. Starling-Soares et al. (2020) reviewed various potential applications of sulbutiamine, including its use as a sport supplement and potential treatment for certain infections and types of cancer, noting its anti-fatigue and nootropic effects (Starling-Soares, Carrera-Bastos, et al., 2020).
Ophthalmic Applications :
- In the context of eye health, particularly in relation to retinal ganglion cells, bisbutiamine has shown promise. The study by Kang et al. (2010) also highlighted its efficacy in reducing cell death in transformed retinal ganglion cells, which could have implications for ophthalmic conditions (Kang, A. S. A. Abdul Majid, et al., 2010).
Pharmaceutical Stability and Quality Control :
- The stability and quality control of bisbutiamine in pharmaceutical formulations have been a focus of research. Abdelwahab and Farid (2014) developed and validated a method for the stability study of sulbutiamine, addressing its susceptibility to various degradation processes (Abdelwahab and Farid, 2014).
Future Directions
properties
IUPAC Name |
[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N8O6S2/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-48-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21+,28-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBNAABDXLAJE-GPAWKIAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC/C(=C(\N(C=O)CC1=CN=C(N=C1N)C)/C)/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186515 | |
Record name | Bisbutiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisbutiamine | |
CAS RN |
3286-45-1, 18481-23-7 | |
Record name | Bisbutiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dithiobis[3-[1-[[(4-amino-2-methylpyrimidin-5-yl)methyl]formylamino]ethylidene]propane-3,1-diyl] dibutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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